molecular formula C12H18FNO B13311698 [1-(2-Fluorophenyl)ethyl](3-methoxypropyl)amine

[1-(2-Fluorophenyl)ethyl](3-methoxypropyl)amine

Cat. No.: B13311698
M. Wt: 211.28 g/mol
InChI Key: TVQWGXYAWDBLDI-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C12H18FNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and the ethylamine chain is extended with a 3-methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorophenylacetonitrile and 3-methoxypropylamine.

    Reduction: The nitrile group of 2-fluorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Alkylation: The resulting amine is then alkylated with 3-methoxypropylamine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Fluorophenyl)ethylamine may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)ethylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles like hydroxide (OH-) or amines can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)ethylamine: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the phenyl ring enhances its binding affinity to certain biological targets, while the 3-methoxypropyl group influences its pharmacokinetic properties. The compound may modulate the activity of neurotransmitters and other signaling molecules, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2-Fluorophenyl)ethylamine: can be compared with other similar compounds, such as:

    [1-(2,5-Difluorophenyl)ethyl]amine: This compound has an additional fluorine atom at the 5-position, which may alter its binding affinity and biological activity.

    [1-(2-Fluorophenyl)ethyl]cyclopropanamine: The cyclopropane ring in this compound introduces steric hindrance, affecting its interaction with biological targets.

    [1-(2-Fluorophenyl)ethyl]amine: Lacking the 3-methoxypropyl group, this compound has different pharmacokinetic properties and may exhibit distinct biological effects.

The uniqueness of 1-(2-Fluorophenyl)ethylamine lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C12H18FNO/c1-10(14-8-5-9-15-2)11-6-3-4-7-12(11)13/h3-4,6-7,10,14H,5,8-9H2,1-2H3

InChI Key

TVQWGXYAWDBLDI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)NCCCOC

Origin of Product

United States

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